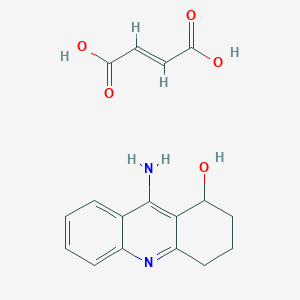![molecular formula C19H15BrClNO3 B12293103 2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)
2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-BI-1001 is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BI-1001 typically involves chiral resolution or asymmetric synthesis. Chiral resolution separates enantiomers from a racemic mixture, while asymmetric synthesis uses chiral catalysts or reagents to produce the desired enantiomer directly. Common reaction conditions include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (S)-BI-1001 often employs large-scale chiral resolution techniques or advanced asymmetric synthesis methods. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are frequently used for enantiomeric separation.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-BI-1001 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-BI-1001 has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique biological activity.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-BI-1001 involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (S)-BI-1001 include other chiral molecules with analogous functional groups and stereochemistry. Examples include ®-BI-1001, (S)-BI-2001, and ®-BI-2001.
Uniqueness
(S)-BI-1001 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomeric purity and functional group arrangement make it particularly valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPDYQQAJUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)
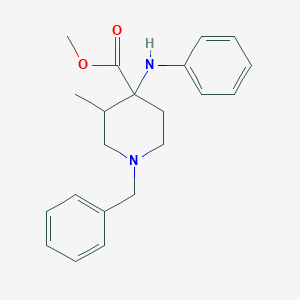
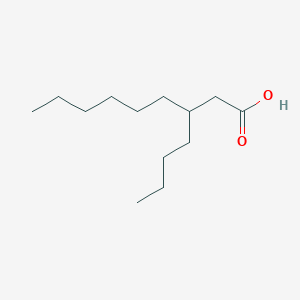
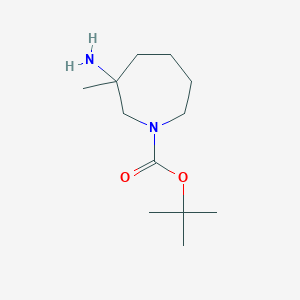
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)
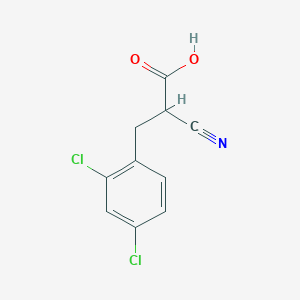


![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)
